ML-211 is classified as a radiopharmaceutical due to its incorporation of astatine-211, a rare halogen isotope. Astatine-211 is produced through the irradiation of bismuth targets in nuclear reactors or particle accelerators. The classification of ML-211 within the broader category of radiopharmaceuticals highlights its potential for clinical applications, particularly in oncology.
The synthesis of ML-211 typically involves several key steps:
The molecular structure of ML-211 features a central aromatic system substituted with an astatine atom. This configuration is essential for its biological activity and interaction with cellular targets. The specific arrangement allows for effective binding to neuroblastoma cells, facilitating targeted therapy.
ML-211 participates in various chemical reactions that are crucial for its functionality as a radiopharmaceutical:
The mechanism of action for ML-211 primarily revolves around its ability to deliver localized radiation to cancer cells:
ML-211 exhibits several notable physical and chemical properties:
Studies have demonstrated that ML-211 maintains high radiochemical purity (>95%) after synthesis, which is critical for ensuring safety and efficacy in clinical settings .
ML-211 has significant potential in various scientific applications:
ML-211 ((4-(tert-butyl)piperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone) is a carbamate-based inhibitor that covalently targets the catalytic serine residues of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2/APT2). These thioesterases regulate protein depalmitoylation cycles critical for oncogenic signaling pathways (e.g., HRAS localization). ML-211 operates through an irreversible mechanism, forming a stable carbamate-enzyme adduct that blocks substrate access to the catalytic triad [2] [4].
Fluorescence polarization-based competitive activity-based protein profiling (FluoPol-ABPP) assays demonstrate ML-211’s nanomolar potency:
Table 1: Inhibition Selectivity Profile of ML-211
Target Enzyme | IC₅₀ (nM) | Fold Selectivity vs. Other SHs* (except ABHD11) |
---|---|---|
LYPLA1 (APT1) | 17 | ≥50 |
LYPLA2 (APT2) | 30 | ≥50 |
ABHD11 | 10 | N/A |
Based on gel-based competitive ABPP across >20 serine hydrolases [1] [2]
The triazole urea scaffold of ML-211 enables covalent modification of the catalytic serine nucleophile in LYPLA1/2. Key structural features include:
Structural homology modeling confirms convergent active-site architectures between LYPLA1 (PDB: 1X1R) and LYPLA2, explaining the compound’s dual-inhibition capability [4].
Selectivity for LYPLA1/2 over other serine hydrolases (≥50-fold) is attributed to:
ABHD11 inhibition complicates the interpretation of cellular phenotypes attributed to LYPLA1/2 blockade. Critical considerations include:
Table 2: Structural Parameters Influencing ML-211 Selectivity
Structural Feature | Role in LYPLA1/2 Inhibition | Role in ABHD11 Inhibition |
---|---|---|
Catalytic Serine Accessibility | Moderate steric hindrance | Low steric hindrance |
Hydrophobic Pocket Depth | Deep (accommodates tert-butyl) | Shallow |
π-Stacking Residues | Phe119 (LYPLA1), Trp142 (LYPLA2) | Absent |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7